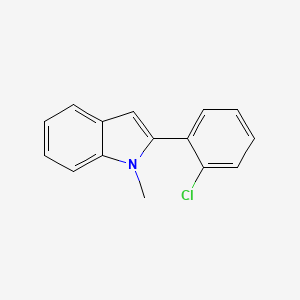

2-(2-Chlorophenyl)-1-methylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClN |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12ClN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |

InChI Key |

PBGDFZSSLNIGHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3Cl |

Origin of Product |

United States |

Advanced Chemical Reactivity and Derivatization of 2 2 Chlorophenyl 1 Methylindole

Electrophilic Aromatic Substitution (EAS) on the Chlorophenyl Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, a phenomenon rationalized by the stability of the resulting cationic intermediate (Wheland intermediate). ic.ac.uk For 2-(2-Chlorophenyl)-1-methylindole, electrophilic aromatic substitution will predominantly occur on the indole nucleus rather than the chlorophenyl ring, which is deactivated by the electron-withdrawing chloro group.

The N-methylation of the indole nitrogen further enhances the electron-donating character of the ring, although it also introduces steric hindrance that can influence the regioselectivity of the substitution. While C3 remains the most probable site for electrophilic attack, reactions with bulky electrophiles might show a decreased preference for this position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product | Predicted Minor Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 2-(2-Chlorophenyl)-1-methyl-3-nitroindole | Substitution at C5 or C6 |

| Bromine (Br₂) | 3-Bromo-2-(2-chlorophenyl)-1-methylindole | Dibrominated products |

| Acyl Chloride/Lewis Acid (e.g., AlCl₃) | 3-Acyl-2-(2-chlorophenyl)-1-methylindole | Possible N-dealkylation or substitution on the chlorophenyl ring under harsh conditions |

This table is predictive and based on general principles of indole chemistry. Actual product distribution may vary based on reaction conditions.

Regioselective Functionalization and Site-Specific Transformations

Beyond classical electrophilic aromatic substitution, modern synthetic methods allow for highly regioselective functionalization of the this compound core. These transformations often employ directing groups or specialized reagents to achieve site-specificity that would be unattainable through traditional means.

For instance, directed ortho-metalation (DoM) strategies can be envisioned. researchgate.net While the N-methyl group cannot act as a directing group itself, strategic placement of a directing group at other positions on the indole or the chlorophenyl ring could enable specific C-H activation and subsequent functionalization.

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. The chloro substituent on the phenyl ring provides a handle for such reactions, allowing for the selective modification of this part of the molecule.

Oxidative and Reductive Transformations of this compound

The indole nucleus is susceptible to oxidation, and the products formed are highly dependent on the oxidant used and the reaction conditions. Mild oxidizing agents can lead to the formation of oxindoles or other oxygenated derivatives. For example, the oxidation of a similar compound, 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole, with m-chloroperoxybenzoic acid (mCPBA) can selectively yield the corresponding selenoxide or selenone, depending on the stoichiometry of the oxidant. nih.gov

Conversely, the reduction of the this compound system can also be achieved. Catalytic hydrogenation would likely reduce the phenyl ring, and under more forcing conditions, the indole nucleus could also be hydrogenated to the corresponding indoline. The chloro group on the phenyl ring can also be susceptible to reductive dehalogenation.

Formation of Multicyclic Systems and Complex Heteroaromatic Architectures from the Compound

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be designed to construct new rings, leading to polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

One such strategy involves the rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes or alkenes. nih.gov This methodology allows for the construction of isoindolo[2,1-a]indoles and related structures. In the case of this compound, intramolecular C-H activation and subsequent cyclization could potentially lead to novel fused systems. Furthermore, rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones provides a direct route to indolo[1,2-c]quinazolines. nsf.gov

Exploration of Organometallic Chemistry and C-Metallation

The field of organometallic chemistry offers powerful tools for the functionalization of heterocycles like this compound. C-H activation, a process where a stable carbon-hydrogen bond is cleaved and replaced with a carbon-metal bond, is a particularly attractive strategy for direct functionalization. youtube.comyoutube.com

Metalation of N-methylindole with strong bases like n-butyllithium is known to occur at the C2 position. acs.orgrsc.org This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at this position. The presence of the 2-chlorophenyl group at C2 in the title compound would likely direct lithiation to other positions, such as C7, particularly if a directing group is employed. nih.gov

Transition metal complexes can also coordinate to the indole ring in various ways, including σ-complexes, π-complexes, and through tautomeric forms of the indole. mdpi.com This interaction with a metal center can activate the indole ring towards a variety of transformations, including catalytic cycles for C-H functionalization.

Computational and Theoretical Chemistry of 2 2 Chlorophenyl 1 Methylindole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the electronic structure of molecules. thegoodscentscompany.com This method is employed to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic or electron-donating regions of the molecule. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic or electron-accepting sites. google.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. google.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be more easily polarized. google.com

For indole (B1671886) derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution can be influenced by substituents. In a study on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, which contain a chlorophenyl group, DFT calculations were used to determine these frontier orbitals and their energy gaps to predict reactivity. wikipedia.orgmdpi.com For 2-(2-Chlorophenyl)-1-methylindole, the HOMO would be expected to reside primarily on the indole nucleus, while the LUMO might be distributed across both the indole and the attached chlorophenyl ring.

From these orbital energies, several key reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η) : A measure of resistance to change in electron distribution.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons.

Table 1: Illustrative Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: This table is a general representation. Actual values for this compound would require specific DFT calculations.)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Tendency to donate an electron |

| Electron Affinity (A) | -ELUMO | Tendency to accept an electron |

| Electronegativity (χ) | (I + A) / 2 | Overall electron-attracting tendency |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. nih.gov They are invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. thegoodscentscompany.comnih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density, such as those around electronegative atoms like nitrogen or chlorine, and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show a negative potential around the chlorine atom on the phenyl ring and the nitrogen atom within the indole ring. The hydrogen atoms on the aromatic rings would exhibit a positive potential. These maps provide a visual guide to the molecule's reactivity hotspots. thegoodscentscompany.com

Conformational Analysis and Energy Landscape Mapping of the Compound

The three-dimensional structure of a molecule is not static. For a non-rigid molecule like this compound, rotation can occur around the single bond connecting the indole and the chlorophenyl rings. This rotation gives rise to different spatial arrangements called conformations, each with a distinct potential energy.

Molecular Dynamics Simulations for Understanding Intramolecular Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, complementing the static picture from quantum chemical calculations. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrations, rotations, and translations of a molecule, revealing its intramolecular flexibility. nih.gov

For this compound, an MD simulation could track the rotation of the chlorophenyl group relative to the indole core, providing insight into its conformational freedom in different environments, such as in a solvent or near a biological target. Furthermore, MD simulations are essential for studying intermolecular interactions. By placing the molecule in a simulation box with other molecules (e.g., water, ions, or a protein receptor), one can observe how it interacts and forms non-covalent bonds, which is fundamental to understanding its solubility and binding behavior. thermofisher.com Analysis of MD trajectories can reveal stable binding modes, interaction energies, and the role of specific atoms in forming complexes. nih.gov

In Silico Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Computational methods can predict various spectroscopic properties, which can be used to validate experimental data or to understand the structural basis for observed spectra. DFT calculations, for instance, can be used to compute theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra. thegoodscentscompany.com While basic identification is a primary use, these predictions also allow for the detailed assignment of specific vibrational modes to particular bonds or functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. wikipedia.org For a molecule like this compound, this would help assign the specific resonance peaks to each unique hydrogen and carbon atom in the complex structure, aiding in the interpretation of experimental NMR data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound in a series and then using statistical methods to create a mathematical equation that relates these descriptors to the observed activity or property.

Descriptors can be of various types:

1D: Molecular weight, atom counts.

2D: Topological indices that describe molecular connectivity.

3D: Descriptors related to the molecule's spatial conformation.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogues with different substituents on the indole or phenyl rings. By developing a QSAR model, researchers could predict the activity of new, unsynthesized analogues and identify the key structural features that enhance or diminish activity. For instance, a QSAR study on 2-phenylindole (B188600) derivatives identified that electrostatic properties and the presence of a chlorine substitution were important for their biological activity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenyl-1H-indole |

Molecular and Cellular Biological Research Modalities of 2 2 Chlorophenyl 1 Methylindole in Vitro & Mechanistic Focus

Investigation of Specific Molecular Targets and Receptor Binding Profiles

For instance, derivatives of 2-phenylindole (B188600) have been investigated for their interaction with numerous receptors. A study on 2-[(substituted phenyl)vinyl] indole (B1671886) derivatives revealed that certain compounds within the series exhibit effects on α2, D2, and H1 receptors. This suggests that the core indole structure, substituted at the 2-position with a phenyl ring, can be accommodated within the binding pockets of these G-protein coupled receptors.

Furthermore, research into other chlorinated phenyl-containing compounds has demonstrated specific receptor interactions. For example, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine, a metabolite of haloperidol, has been shown to bind to dopamine (B1211576) D1 and D2 receptors, with a higher affinity for the D2 subtype. nih.gov Similarly, 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) has been characterized as an antagonist for the CB1 cannabinoid receptor. nih.gov While these compounds are structurally distinct from 2-(2-chlorophenyl)-1-methylindole, they highlight the potential for the 2-chlorophenyl moiety to influence binding to various receptors.

The aryl hydrocarbon receptor (AhR) is another potential target, as various methylindoles have been identified as agonists and antagonists of human AhR. nih.gov The specific substitution pattern on the indole and phenyl rings would be critical in determining the nature and affinity of this interaction.

Table 1: Potential Molecular Targets for this compound Based on Analogous Compounds

| Receptor/Target Family | Specific Example from Literature | Compound Class | Potential Interaction |

| Dopamine Receptors | D1 and D2 | 4-(4-chlorophenyl)-tetrahydropyridine derivative nih.gov | Antagonist/Modulator |

| Cannabinoid Receptors | CB1 | 1-(2-chlorophenyl)-pyrazole derivative nih.gov | Antagonist |

| Adrenergic Receptors | α2 | 2-[(substituted phenyl)vinyl] indole | Modulator |

| Histamine Receptors | H1 | 2-[(substituted phenyl)vinyl] indole | Modulator |

| Aryl Hydrocarbon Receptor | AhR | Methylindoles nih.gov | Agonist/Antagonist |

Enzyme Inhibition and Activation Studies in Cell-Free and Cellular Systems

The indole nucleus is a common feature in many enzyme inhibitors. Research on related compounds suggests that this compound could exhibit inhibitory activity against various enzymes.

Studies on 2-methylindole (B41428) analogs have demonstrated their potential as inhibitors of cholinesterases (AChE and BChE) and glutathione (B108866) S-transferase (GST). nih.gov One study identified a 2-methylindole analog with an IC50 value of 0.648 µM for AChE. nih.gov While the specific compound is this compound, the presence of the 2-substituted indole core is significant.

Furthermore, research on 2-phenylthiomethyl-benzoindole derivatives with chloro and methyl substitutions on the phenyl ring has identified potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov Some of these derivatives exhibited IC50 values in the sub-micromolar range in both cell-free and cellular assays. nih.gov This indicates that the presence and position of a chlorine atom on the phenyl ring can significantly influence enzyme inhibitory activity.

Another important class of enzymes often targeted by indole derivatives are kinases. Kinase inhibition is a common mechanism for anticancer activity, and various assays are available to screen for this. nih.gov While no specific kinase inhibition data for this compound has been reported, its structural similarity to known kinase inhibitors warrants investigation in this area.

Table 2: Potential Enzyme Inhibition by this compound Based on Related Compounds

| Enzyme Target | Compound Class Studied | Reported IC50 Values | Potential Role of this compound |

| Acetylcholinesterase (AChE) | 2-methylindole analogs nih.gov | As low as 0.648 µM | Inhibitor |

| Butyrylcholinesterase (BChE) | 2-methylindole analogs nih.gov | As low as 0.745 µM | Inhibitor |

| Glutathione S-transferase (GST) | 2-methylindole analogs nih.gov | Moderate to good inhibition | Inhibitor |

| 5-Lipoxygenase (5-LOX) | 2-phenylthiomethyl-benzoindoles nih.gov | 0.17 to 0.22 µM (cell-free) | Inhibitor |

| Kinases | General kinase inhibitors nih.gov | Varies widely | Potential Inhibitor |

In Vitro Cellular Assays for Mechanistic Elucidation

In vitro cellular assays are crucial for understanding the biological effects of a compound at the cellular level. For indole derivatives, these assays often focus on antiproliferative and antioxidant activities.

Antiproliferative Activity:

The antiproliferative effects of various indole derivatives have been extensively studied. For example, a series of 3-methyl-2-phenyl-1H-indoles were evaluated against HeLa, A2780, and MSTO-211H human tumor cell lines, with some compounds showing GI50 values below 5 µM. semanticscholar.org Another study on indole/1,2,4-triazole hybrids identified compounds with significant anticancer activity across a panel of 60 human tumor cell lines, with GI50 values in the low micromolar range. nih.gov These studies often utilize the MTT or MTS assay to determine cell viability. nih.gov Given these findings, it is plausible that this compound could exhibit antiproliferative activity, and this could be assessed using similar cell-based assays.

Antioxidant Activity:

The antioxidant potential of indole derivatives has also been a subject of investigation. A study on 2-phenylindole derivatives demonstrated their ability to inhibit lipid peroxidation in rat liver. Another series of indole hydrazones showed varying degrees of antioxidant activity in DPPH, FRAP, and ORAC assays, with the activity being dependent on the substitution pattern on the arylidene moiety. nih.gov These findings suggest that this compound may possess antioxidant properties, which could be evaluated using standard in vitro antioxidant assays.

Table 3: Potential In Vitro Cellular Activities of this compound Based on Analogous Compounds

| Cellular Activity | Assay Type | Cell Lines/System Used in Analog Studies | Potential Outcome for this compound |

| Antiproliferative | MTT/MTS Assay | HeLa, A2780, MSTO-211H, NCI-60 panel nih.govsemanticscholar.org | Inhibition of cancer cell growth |

| Antioxidant | DPPH, FRAP, ORAC | Chemical assays nih.gov | Radical scavenging activity |

| Antioxidant | Lipid Peroxidation Assay | Rat liver homogenates | Inhibition of lipid peroxidation |

Structure-Activity Relationship (SAR) Analysis for Molecular Interaction Modalities

While a specific SAR study for a series containing this compound is not available, general SAR principles can be derived from research on related indole derivatives.

The position and nature of substituents on both the indole ring and the 2-phenyl ring are critical for biological activity. For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between indole rings significantly impacted binding affinity and antiviral activity. nih.gov Similarly, in a study of 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents, modifications to the amino group on the phenyl ring led to significant changes in activity.

The presence of a halogen, such as the chlorine atom in this compound, can influence activity through various mechanisms, including altering electronic properties and providing additional points of interaction within a binding pocket. In a series of 2-phenylthiomethyl-benzoindole derivatives, the position of chlorine on the phenyl ring was systematically varied to optimize 5-LOX inhibitory activity. nih.gov

The N-methylation of the indole, as in this compound, can also have a profound effect on activity. N-alkylation can alter the compound's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Biophysical Characterization of this compound Ligand-Protein Interactions

A variety of biophysical techniques are employed to characterize the interaction between a ligand and its protein target. These methods can provide valuable information on binding affinity, kinetics, and thermodynamics. While no such studies have been published specifically for this compound, the following techniques would be applicable.

Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light upon ligand binding and is suitable for determining binding affinities.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the kinetics (on- and off-rates) and affinity of a ligand-protein interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method assesses the change in the melting temperature of a protein upon ligand binding, which can indicate a stabilizing interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR can be used to detect weak binding events and to map the binding site on the protein.

Studies on other indole derivatives have utilized these techniques. For example, the interaction of indole derivatives with sodium dodecyl sulfate (B86663) micelles has been studied using UV absorption spectrophotometry to determine the free energies of transfer. nih.gov The binding of indole to the flagellar motor in bacteria has also been investigated, revealing that it can weaken cooperative protein-protein interactions. nih.gov

Mechanisms of Action at the Subcellular and Molecular Levels

Elucidating the mechanism of action of a compound at the subcellular and molecular level is key to understanding its biological effects. For a compound like this compound, this could involve the modulation of protein expression or interference with specific signaling pathways.

Protein Expression Modulation:

Indole derivatives have been shown to modulate the expression of various proteins. For example, some indole compounds can affect the expression of proteins involved in apoptosis, such as those in the Bcl-2 family. nih.gov Research on recurrent glioblastomas has shown that the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can be upregulated, contributing to treatment resistance. nih.gov A compound that could modulate the expression of these proteins would be of significant interest. The localization of mRNA within the cell is a key regulatory step in protein expression, and this process can be a target for therapeutic intervention.

Pathway Interference:

Indole compounds can interfere with various signaling pathways. For instance, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org This is a well-established mechanism for a number of anticancer drugs. Other indole derivatives have been shown to inhibit topoisomerase II, another important target in cancer therapy. semanticscholar.org Molecular docking studies on some bioactive indole derivatives have suggested interactions with key signaling proteins like EGFR and CDK2. nih.gov

Given the structural similarities to these active compounds, it is conceivable that this compound could act through one or more of these mechanisms. Further research, including transcriptomic and proteomic analyses following treatment with the compound, would be necessary to elucidate its specific molecular and subcellular effects.

Advanced Analytical and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Metabolite Profiling (in vitro) and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in drug discovery and development for its ability to determine the elemental composition of analytes with high accuracy and sensitivity. nih.govnih.gov This capability is crucial for identifying metabolites in in vitro systems and for analyzing the parent compound within complex biological or chemical mixtures. researchgate.net

In Vitro Metabolite Profiling: In research settings, understanding the metabolic fate of 2-(2-Chlorophenyl)-1-methylindole is achieved through incubations with liver microsomes or hepatocytes. researchgate.net HRMS platforms, typically coupled with liquid chromatography (LC), can detect and identify potential metabolites. semanticscholar.org Data-independent acquisition methods, allow for the collection of non-targeted MS/MS spectra, which can be mined using various software tools to find drug-related material. nih.gov

Common metabolic transformations for aromatic and N-alkyl compounds include hydroxylation, N-dealkylation, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). nih.gov For this compound, HRMS would be used to screen for metabolites by searching for specific mass shifts from the parent compound.

Table 1: Predicted Metabolites of this compound and their Mass Shifts This table presents hypothetical metabolites based on common biotransformations.

| Parent Compound | Monoisotopic Mass | Transformation | Metabolite | Mass Shift | Metabolite Mass |

|---|---|---|---|---|---|

| This compound | 241.0658 | Hydroxylation | Hydroxy-2-(2-chlorophenyl)-1-methylindole | +15.9949 | 257.0607 |

| This compound | 241.0658 | N-Demethylation | 2-(2-Chlorophenyl)indole | -14.0157 | 227.0501 |

Complex Mixture Analysis: In research applications, this compound may need to be identified and quantified within complex matrices such as reaction mixtures or biological samples. The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the separation of the compound's signal from background interferences, enabling confident identification and analysis even at low concentrations. semanticscholar.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies (e.g., 2D/3D NMR)

While standard 1D NMR (¹H and ¹³C) confirms the basic covalent structure, advanced multidimensional NMR techniques are required to investigate the three-dimensional conformation and dynamic behavior of this compound in solution. unimelb.edu.aunih.gov

Conformational Analysis: The spatial orientation of the 2-chlorophenyl ring relative to the 1-methylindole (B147185) plane is a key conformational feature. Two-dimensional Nuclear Overhauser Enhancement Spectroscopy (2D-NOESY or ROESY) is particularly powerful for this purpose. nih.gov This technique detects through-space correlations between protons that are close to each other (typically <5 Å), providing distance constraints that can be used to build a 3D model of the molecule's preferred conformation in solution. nih.govresearchgate.net For instance, NOE correlations between the N-methyl protons and protons on the chlorophenyl ring would indicate a specific rotational conformation (atropisomerism).

Dynamic Studies: Temperature-dependent NMR studies can reveal information about the dynamics of the molecule, such as the energy barrier to rotation around the single bond connecting the two aromatic rings. Changes in the appearance of NMR signals as a function of temperature can be analyzed to calculate the thermodynamic parameters of these dynamic processes.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Indole (B1671886) Derivatives Chemical shifts are highly dependent on solvent and specific substitution. The data below are representative values for substituted indoles and related structures. chemicalbook.comdocbrown.infodocbrown.info

| Atom Type | Technique | Expected Chemical Shift (ppm) | Structural Information |

|---|---|---|---|

| Indole Aromatic Protons | ¹H NMR | 6.5 - 7.8 | Provides information on the electronic environment of the indole core. |

| Chlorophenyl Protons | ¹H NMR | 7.0 - 7.6 | The multiplet pattern reveals the substitution and coupling between adjacent protons. |

| N-CH₃ Protons | ¹H NMR | ~3.7 | A singlet peak confirming the N-methyl group. |

| Indole Aromatic Carbons | ¹³C NMR | 100 - 140 | Sensitive to substituent effects on the indole ring. |

| Chlorophenyl Carbons | ¹³C NMR | 125 - 135 | Chemical shifts are influenced by the chlorine atom and the linkage to the indole. |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Packing

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. nih.gov

For a related indole derivative, the crystal structure reveals that the chlorophenyl ring is nearly perpendicular to the indole moiety, with a dihedral angle of approximately 87.6°. nih.gov A similar perpendicular arrangement would be expected for this compound due to steric hindrance between the two rings. The crystal packing in such structures is often stabilized by weak intermolecular interactions, such as C–H⋯π interactions and, in some cases, π–π stacking between adjacent aromatic rings. nih.gov

Table 3: Representative Crystallographic Data for a Substituted 1-Methylindole Derivative Data extracted from a closely related structure, methyl (2Z)-3-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-enoate. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |

| Dihedral Angle (Chlorophenyl vs. Indole) | 87.59 (6)° | Confirms a nearly orthogonal orientation between the two major ring systems. |

| Intermolecular Interactions | C–H⋯π, π–π stacking | These forces govern how molecules are arranged in the crystal lattice. |

Vibrational (FT-IR, Raman) and Electronic (UV-Vis, UV-PES) Spectroscopy for Detailed Electronic Structure Analysis and Reactivity Correlation

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing insight into bonding, functional groups, and electronic structure. americanpharmaceuticalreview.com

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. nih.gov The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key functional groups. For this compound, characteristic bands for aromatic C-H stretching, C=C ring stretching, C-N stretching, and the C-Cl stretching can be identified. DFT calculations are often used to assign the observed vibrational modes. researchgate.netscispace.com

Table 4: Predicted Key Vibrational Frequencies for this compound Frequencies are based on data from analogous compounds. scispace.comresearchgate.netnih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 |

| C=C Aromatic Ring Stretch | FT-IR, Raman | 1610 - 1450 |

| C-N Stretch (Indole) | FT-IR | 1360 - 1310 |

| C-Cl Stretch | FT-IR, Raman | 800 - 600 |

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, typically π→π* transitions in aromatic systems. researchgate.net The indole chromophore gives rise to characteristic absorption bands. The position and intensity of the absorption maximum (λmax) are sensitive to substitution and the conformation of the molecule, which affects the extent of electronic conjugation. ru.nl The spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of substituted indole systems. nist.gov

Future Research Directions and Unexplored Avenues for 2 2 Chlorophenyl 1 Methylindole

Design and Synthesis of Novel Derivatives with Tailored Reactivity and Biological Selectivity

A significant avenue for future research lies in the rational design and synthesis of novel derivatives of 2-(2-Chlorophenyl)-1-methylindole. The goal is to modulate its physicochemical properties, reactivity, and biological selectivity. By systematically modifying the core structure, researchers can fine-tune its interactions with potential biological targets.

Key strategies for derivatization could include:

Modification of the Chlorophenyl Ring: Introducing additional substituents (e.g., hydroxyl, methoxy, or nitro groups) on the chlorophenyl moiety can alter electronic properties and hydrogen bonding capabilities, potentially influencing target binding affinity and selectivity.

Alteration of the N1-Methyl Group: Replacing the methyl group with larger alkyl chains, cyclic structures, or functionalized linkers could probe the steric and electronic requirements of the N1-substituent for biological activity.

The synthesis of these new derivatives would likely rely on established indole (B1671886) synthetic methodologies and modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups. nih.govbohrium.com The design process can be guided by structure-activity relationship (SAR) studies on related indole compounds that have shown promise as, for example, anticancer or anti-inflammatory agents. nih.govnih.govnih.gov

Table 1: Potential Derivatives of this compound and Their Research Rationale

| Derivative Name | Modification | Intended Property Change | Potential Research Application |

| 4-Fluoro-2-(2-chlorophenyl)-1-methylindole | Addition of fluorine at C4 of the indole ring | Altered electronic distribution and metabolic stability | Probe for kinase inhibition or other enzyme interactions |

| 2-(2-Chloro-4-hydroxyphenyl)-1-methylindole | Addition of a hydroxyl group to the phenyl ring | Increased hydrogen bonding potential and polarity | Improved target binding affinity and selectivity |

| 1-(2-Aminoethyl)-2-(2-chlorophenyl)indole | Replacement of N1-methyl with an aminoethyl group | Enhanced water solubility and linker for conjugation | Development of probes or targeted drug delivery systems |

| 5-Nitro-2-(2-chlorophenyl)-1-methylindole | Addition of a nitro group at C5 of the indole ring | Electron-withdrawing properties | Investigation as an antimicrobial or hypoxic cell-targeting agent |

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

While classical indole syntheses like the Fischer, Bischler, and Madelung methods are well-established, future research should explore more efficient, sustainable, and unconventional routes to this compound and its derivatives. rsc.org

Green chemistry principles offer a framework for developing more environmentally benign synthetic processes. This could involve:

Catalyst Innovation: Investigating the use of novel catalysts, such as zeolites, for the direct thermo-catalytic conversion of simpler, bio-derived precursors like furans with ammonia (B1221849) and substituted anilines. rsc.org This could reduce the reliance on hazardous reagents and multi-step syntheses.

Alternative Solvents and Conditions: Exploring reactions in greener solvents like water, ionic liquids, or supercritical fluids to minimize the use of volatile organic compounds. Microwave-assisted synthesis could also be employed to accelerate reaction times and improve energy efficiency.

Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Approach (e.g., Modified Fischer Synthesis) | Potential Green Chemistry Approach |

| Starting Materials | Often petroleum-derived, pre-functionalized precursors | Potentially bio-derived feedstocks (e.g., furans) rsc.org |

| Catalysts | Often stoichiometric acid/base promoters or heavy metals | Recyclable solid catalysts (e.g., zeolites), palladium nanoparticles |

| Solvents | High-boiling point organic solvents (e.g., DMF, Toluene) | Water, ethanol, or solvent-free conditions |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, lower reaction temperatures |

| Process Steps | Multiple steps with intermediate isolation and purification | One-pot or tandem reactions to reduce steps and waste researchgate.net |

Integration into Academic High-Throughput Screening Libraries for New Target Discovery

A critical step toward uncovering the biological potential of this compound is its inclusion in high-throughput screening (HTS) libraries. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular process. nih.gov By integrating this compound into academic and institutional screening collections, researchers can perform unbiased screens to identify novel "hits"—compounds that modulate a biological pathway of interest.

The properties of this compound make it a suitable candidate for such libraries. It generally aligns with criteria for "drug-likeness," such as Lipinski's Rule of Five, which predicts favorable absorption, distribution, metabolism, and excretion (ADME) properties. iu.edu

Once included in a library, the compound could be screened against a wide array of targets, including:

Enzyme Panels: Testing against panels of kinases, proteases, or phosphatases to identify potential inhibitors.

Receptor Binding Assays: Assessing its ability to bind to G-protein coupled receptors (GPCRs) or nuclear receptors.

Cell-Based Assays: Evaluating its effect on cellular processes like proliferation, apoptosis, inflammation, or viral replication. nih.gov

A positive hit from an HTS campaign would provide the crucial starting point for a full-fledged drug discovery program or the development of a chemical probe. nih.govnih.gov

Table 3: Profile for Inclusion in a High-Throughput Screening Library

| Parameter | Characteristic for this compound | Significance for HTS |

| Purity | >95% (required for synthesis) | Minimizes false positives from impurities. |

| Solubility | Soluble in DMSO (standard HTS solvent) | Ensures proper dispensing and concentration in assays. |

| Structural Novelty | Unique substitution pattern | Increases the chemical diversity of the library. |

| "Drug-Likeness" | Compliant with Lipinski's Rule of Five | Higher probability of being a viable lead compound. iu.eduthermofisher.com |

| Stability | Stable under storage conditions (dry, dark, low temp) | Ensures compound integrity over the library's lifespan. |

Development of Advanced Computational Models for Predictive Chemical Biology

Computational chemistry and machine learning offer powerful tools to accelerate the study of this compound. By developing advanced computational models, researchers can predict its biological activities and guide the synthesis of more potent and selective derivatives.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for the parent compound and a small set of derivatives, QSAR models can be built. nih.gov These models correlate structural features (descriptors) with biological activity, allowing for the prediction of activity for yet-unsynthesized analogs.

Molecular Docking and Simulation: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound within the target's active site. nih.gov Molecular dynamics simulations can then be used to assess the stability of this binding pose and understand the key intermolecular interactions.

Pharmacophore Modeling: Based on the structure of this compound and other active indole derivatives, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features required for biological activity and can be used to virtually screen large compound databases for new hits.

Table 4: Steps for Developing a Predictive Computational Model

| Step | Description | Tools and Techniques | Objective |

| 1. Data Collection | Synthesize and test a diverse set of derivatives to generate initial biological activity data. | Chemical synthesis, in vitro assays | Create a training dataset for the model. |

| 2. Descriptor Calculation | Calculate a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound. | Software like MOE, Schrödinger Suite, RDKit | Quantify the physicochemical properties of the molecules. |

| 3. Model Building | Use statistical or machine learning algorithms to build a model correlating descriptors with activity. | Multiple Linear Regression, Partial Least Squares, Random Forest, Neural Networks | Develop a predictive QSAR equation or algorithm. nih.gov |

| 4. Model Validation | Validate the model's predictive power using internal (cross-validation) and external test sets. | Leave-one-out cross-validation, y-scrambling | Ensure the model is robust and not overfitted. |

| 5. Virtual Screening & Design | Use the validated model to predict the activity of virtual compounds and prioritize new derivatives for synthesis. | In silico library screening, de novo design | Guide the next round of synthesis toward more potent compounds. |

Investigation of the Compound as a Research Tool for Probing Fundamental Biological Processes (in vitro)

Beyond its potential as a therapeutic agent, this compound could serve as a valuable research tool or chemical probe to investigate fundamental biological processes in vitro. A selective small molecule inhibitor can be instrumental in dissecting complex cellular pathways by allowing for the temporal and dose-dependent inhibition of a specific protein. nih.gov

Should screening efforts reveal a potent and selective interaction with a particular protein, future work could involve:

Target Validation: Using the compound to confirm the role of its target protein in a specific cellular event. For example, if it inhibits a particular kinase, it could be used to study that kinase's role in cell cycle progression or signal transduction.

Pathway Elucidation: Applying the compound to cell cultures to understand the downstream consequences of inhibiting its target. Techniques like proteomics and transcriptomics could reveal global changes in protein and gene expression, helping to map out the affected biological network.

Mechanism of Action Studies: Investigating how the compound achieves its biological effect. This could involve studying its impact on protein-protein interactions, subcellular localization of its target, or enzyme kinetics in cell lysates. nih.gov

The development of this compound into a chemical probe would provide the broader scientific community with a new tool to explore biology, independent of its therapeutic potential.

Table 5: Potential In Vitro Assays for Use as a Research Tool

| Assay Type | Example Application | Information Gained |

| Enzymatic Assays | Kinase activity assay (e.g., ADP-Glo) | Direct inhibition of a specific enzyme and determination of IC50. |

| Cell Viability/Proliferation Assays | MTT or CellTiter-Glo assay on cancer cell lines nih.gov | Effect on cell growth and identification of cytotoxic or cytostatic properties. |

| Reporter Gene Assays | Luciferase assay for a specific transcription factor (e.g., NF-κB) | Modulation of a specific signaling pathway. |

| Immunofluorescence Microscopy | Staining for markers of apoptosis (e.g., cleaved caspase-3) nih.gov | Elucidation of the mechanism of cell death. |

| Western Blotting | Probing for phosphorylation status of a target's substrate | Confirmation of target engagement and inhibition within a cell. |

Q & A

What are the standard synthetic protocols for 2-(2-Chlorophenyl)-1-methylindole, and how can reaction yields be optimized?

Basic Research Question

The synthesis of this compound typically involves indole functionalization via cross-coupling or cyclization reactions. A common approach is the annulation of substituted phenylacetylenes with 1-methylindole derivatives in the presence of sulfur powder, as reported in thienoindole synthesis studies. For example, substituting phenylacetylene with p-ethoxyphenylacetylene yields 82% product, while steric hindrance from 1-chloro-2-ethylbenzene reduces yields to 31% .

Methodological Recommendations :

- Optimize substituent selection to minimize steric hindrance.

- Adjust reaction solvents (e.g., DMF or toluene) to improve solubility.

- Use catalytic systems (e.g., CuI or Pd catalysts) to enhance efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.